Gnemonoside E
Description
Gnemonoside E is a stilbene oligomer belonging to the gnemonoside family, isolated from Gnetum gnemon and G. gnemonoides . Structurally, it shares the 1,2-diaryldihydrobenzofuran backbone common to other gnemonosides and gnetins, which are characterized by their dimeric or oligomeric stilbene frameworks with glycosidic modifications . While its exact stereochemistry and glycosylation pattern remain less documented compared to its analogs, this compound is distinguished by its unique substitution profile, inferred from its co-isolation with compounds like gnemonols A–C and gnetal . This contrasts with well-studied relatives like gnemonoside A, C, D, and gnetin C, which exhibit diverse bioactivities such as antioxidant, anti-angiogenic, and anti-malarial effects .
Properties
Molecular Formula |
C40H42O16 |
|---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-4-yl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C40H42O16/c41-16-28-32(46)34(48)36(50)39(55-28)52-25-7-2-18(3-8-25)1-4-20-11-24(45)15-27-30(20)31(21-12-22(43)14-23(44)13-21)38(54-27)19-5-9-26(10-6-19)53-40-37(51)35(49)33(47)29(17-42)56-40/h1-15,28-29,31-51H,16-17H2/b4-1+/t28-,29-,31+,32-,33-,34+,35+,36-,37-,38-,39-,40-/m1/s1 |
InChI Key |
ZYDYBBVQQUAKSD-DLSZBKKWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Synonyms |
gnemonoside E |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Classification and Biosynthetic Relationships
Stilbenoids from G. gnemon seeds include monomeric, dimeric, and trimeric derivatives. Gnemonosides (A, C, D) are resveratrol dimers glycosylated at specific hydroxyl groups . Gnetin E, a trimer, forms through oxidative coupling of resveratrol units . These compounds share a 2,3-diaryl-dihydrobenzofuran core, with variations in substituents and stereochemistry (Table 1) .
Table 1: Structural Features of Selected Stilbenoids from G. gnemon Seeds
| Compound | Type | Key Structural Features | Glycosylation Sites |
|---|---|---|---|
| Gnemonoside A | Resveratrol dimer | Glucosylation at C-4a (A1 ring) | 4a-OH (A1) |
| Gnemonoside C | Resveratrol dimer | Glucosylation at C-4b (B1 ring) | 4b-OH (B1) |
| Gnemonoside D | Resveratrol dimer | Glucosylation at C-4a and C-4b | 4a-OH, 4b-OH |
| Gnetin E | Resveratrol trimer | Oxidative coupling of three resveratrol units | None |
2.1. Enzymatic Hydrolysis
Gnemonosides undergo enzymatic hydrolysis to yield aglycones (e.g., gnetin C from gnemonoside A). For example:
-
Gnemonoside A → Gnetin C + Glucose
This reaction is catalyzed by β-glucosidases, enhancing bioactivity by removing glycosyl groups .
2.2. Oxidative Coupling
Gnetin E (a trimer) forms via radical-mediated oxidative coupling of resveratrol or its dimers. This process involves:
-
Radical generation : Phenolic hydroxyl groups lose protons to form radicals.
-
Covalent bonding : Radicals couple at C-C or C-O positions, creating complex oligomers .
2.3. Antioxidant Activity
Stilbenoids exhibit radical scavenging via hydrogen atom transfer (HAT). Key findings include:
-
DPPH Radical Scavenging : Gnetin C (IC₅₀ = 8,597 ± 619 µmol TE/mol) outperforms gnemonosides A/C/D and gnetin E (Table 2) .
-
Structure-Activity Relationship : Free phenolic hydroxyl groups enhance activity; glycosylation reduces it .
Table 2: Antioxidant Activity of G. gnemon Stilbenoids
| Compound | DPPH Radical Scavenging (µmol TE/mol) |
|---|---|
| Gnetin C | 8,597 ± 619 |
| Gnemonoside A | 4,679 ± 586 |
| Gnetin E | 2,129 ± 237 |
| trans-Resveratrol | 8,241 ± 350 |
3.1. Isolation and Purification
-
Extraction : 55% aqueous ethanol extracts of G. gnemon seeds .
-
Chromatography : ODS and silica gel column chromatography, followed by HPLC .
3.2. Permethylation Studies
Permethylation of gnetin C (a related dimer) with methyl iodide/K₂CO₃ yields fully methylated derivatives, confirming hydroxyl group positions via NMR (Table S3 in ).
Biochemical Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between gnemonoside E and related stilbene derivatives:
Key Findings:
Structural Differences: Gnemonosides (A, C, D, E) are glycosylated, whereas gnetins (C, L, E) are non-glycosylated dimers . This glycosylation may influence bioavailability and target specificity. For example, gnemonoside A’s glucoside moiety enhances ACE inhibition by mimicking lisinopril’s pharmacophore , while gnemonoside D’s glycosylation correlates with reduced anti-angiogenic potency compared to gnetin C . this compound’s structural ambiguity limits direct mechanistic comparisons, though its classification within the gnemonoside family suggests shared glycosylation-dependent effects .
Functional Contrasts: Anti-Angiogenic Activity: Gnetin C and L are potent inhibitors of endothelial cell proliferation and tube formation, outperforming resveratrol and glycosylated gnemonosides (A, D) . This compound’s role remains unexplored. Antioxidant Capacity: Dimeric stilbenes (e.g., gnetin C) exhibit superior electron transfer-based antioxidant activity compared to monomers like resveratrol. Anti-Malarial Activity: Gnemonoside D shows notable inhibition of Plasmodium falciparum (IC₅₀: 1.9 µM), surpassing gnetin C (IC₅₀: 12.8 µM) . Genome Stability: Gnetin C reduces DNA double-strand breaks (DSBs) and extends lifespan in Msh2−/− mice, a property absent in gnemonoside A and D . This suggests non-glycosylated dimers may have unique advantages in genomic protection.
Research Gaps: this compound lacks direct pharmacological studies, contrasting with its well-characterized relatives. For instance, gnemonoside A’s ACE inhibition vs. gnemonoside D’s anti-malarial activity implies divergent structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
